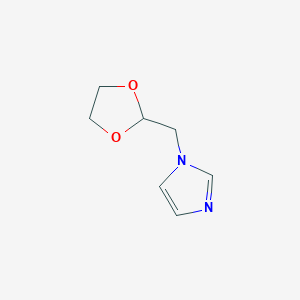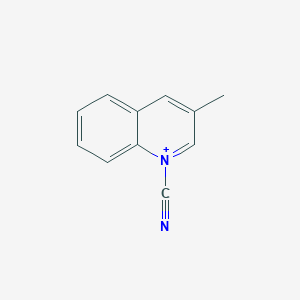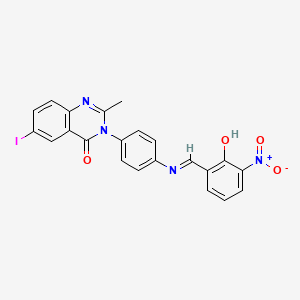
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine: is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine typically involves the acylation of O-tert-butyl-L-threonine with fluorenylmethyloxycarbonyl azide. The reaction is carried out in a suitable solvent, such as dioxane, under basic conditions. The crude product is then extracted with ethyl acetate and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Exposure of the amino group for further peptide coupling.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is utilized in the synthesis of therapeutic peptides, which are used to treat various diseases, including cancer and metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mecanismo De Acción
The mechanism of action of Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, ensuring selective reactions at the desired sites .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of the growing peptide chain. The Fmoc group is removed under basic conditions, exposing the amino group for further coupling reactions. This selective protection and deprotection mechanism allows for the precise synthesis of peptides .
Comparación Con Compuestos Similares
- Fmoc-O-tert-butyl-L-threonine
- Fmoc-N-methyl-O-tert-butyl-L-threonine
- Fmoc-N-methyl-O-tert-butyl-L-serine
- Fmoc-N-methyl-O-tert-butyl-L-tyrosine
Uniqueness: Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is unique due to its specific protecting groups, which provide selective protection for both the amino and hydroxyl groups. This allows for precise and efficient peptide synthesis, making it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVLZHFMIFLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
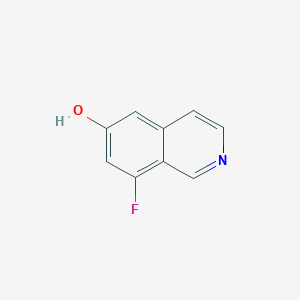
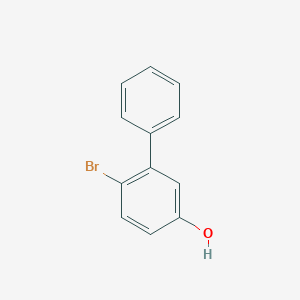
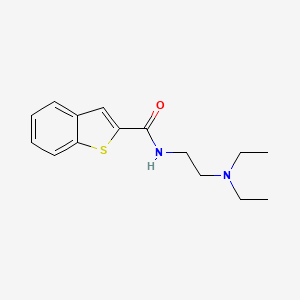
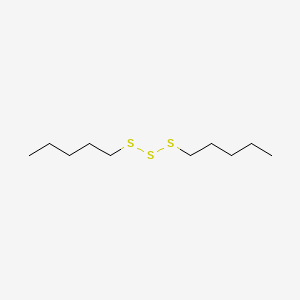
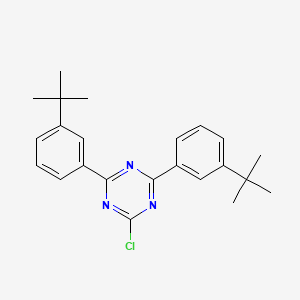
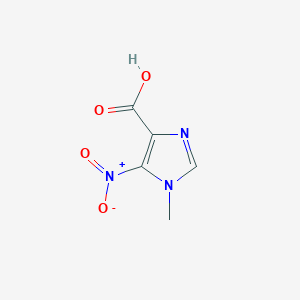
![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
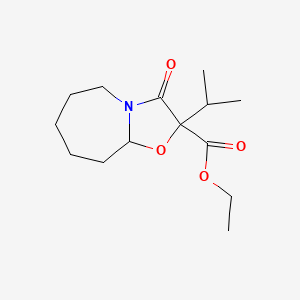
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)
![4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12815514.png)
